molecular formula C10H17NS B12933625 N-(Dicyclopropylmethyl)thietan-3-amine

N-(Dicyclopropylmethyl)thietan-3-amine

Cat. No.: B12933625
M. Wt: 183.32 g/mol
InChI Key: ARAWCHFUDQWCHG-UHFFFAOYSA-N
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Description

N-(Dicyclopropylmethyl)thietan-3-amine is a thietane-based amine derivative characterized by a dicyclopropylmethyl substituent attached to the nitrogen atom of the thietan-3-amine core. The dicyclopropylmethyl group introduces steric bulk and lipophilicity, which may influence the compound’s pharmacokinetic properties and receptor interactions.

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

N-(dicyclopropylmethyl)thietan-3-amine

InChI

InChI=1S/C10H17NS/c1-2-7(1)10(8-3-4-8)11-9-5-12-6-9/h7-11H,1-6H2

InChI Key

ARAWCHFUDQWCHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)NC3CSC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dicyclopropylmethyl)thietan-3-amine typically involves the reaction of thietan-3-amine with dicyclopropylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Dicyclopropylmethyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or thietane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Substituted thietan-3-amine derivatives.

Scientific Research Applications

N-(Dicyclopropylmethyl)thietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of sulfur-containing heterocycles and other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(Dicyclopropylmethyl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Thietan-3-amine Derivatives

The following table compares N-(Dicyclopropylmethyl)thietan-3-amine with two structurally analogous compounds from the evidence: N-(3-Methylbutyl)thietan-3-amine () and N-(4-fluorobutyl)thietan-3-amine ().

Property This compound N-(3-Methylbutyl)thietan-3-amine N-(4-fluorobutyl)thietan-3-amine
Molecular Formula C₉H₁₅NS (hypothetical) C₈H₁₇NS C₇H₁₄FNS
Molecular Weight ~169.3 g/mol (estimated) 159.29 g/mol 163.26 g/mol
Substituent Dicyclopropylmethyl 3-Methylbutyl 4-Fluorobutyl
Key Functional Groups Thietane ring, cyclopropane rings Thietane ring, branched alkyl chain Thietane ring, fluorinated alkyl chain
Purity N/A ≥95% ≥97%
Synthetic Accessibility Likely complex due to cyclopropane rings Moderate (alkylation of thietan-3-amine) Moderate (fluorinated alkylation)
Potential Applications Drug intermediates, agrochemicals Lab reagents, intermediates Pharmaceuticals (fluorine enhances stability)

Structural and Functional Analysis

Substituent Effects: Dicyclopropylmethyl: Introduces significant steric hindrance and lipophilicity, which may enhance membrane permeability but reduce solubility. 3-Methylbutyl: A branched alkyl chain improves lipid solubility but lacks electronic modulation. Such substituents are common in intermediates for antidepressants (e.g., Duloxetine derivatives in ). 4-Fluorobutyl: Fluorination enhances metabolic stability and bioavailability, a strategy widely used in drug design (e.g., fluorinated pharmaceuticals in ).

Synthetic Routes: Thietan-3-amine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, N-(3-Methylbutyl)thietan-3-amine could be prepared by alkylating thietan-3-amine with 1-bromo-3-methylbutane . Fluorinated analogs like N-(4-fluorobutyl)thietan-3-amine may require fluorinated alkyl halides or Mitsunobu reactions .

Market and Applications :

  • Thietan-3-amine hydrochloride () is produced globally for pharmaceutical intermediates, suggesting similar derivatives may target neurological or antimicrobial applications.
  • Fluorinated derivatives (e.g., ) are prioritized in drug discovery for their improved pharmacokinetics, while alkylated variants () serve as versatile building blocks in organic synthesis.

Research Findings and Data Gaps

  • Thermodynamic Stability: Cyclopropane rings in this compound may confer strain energy, affecting reactivity. Comparative studies with non-cyclopropane analogs are needed.
  • Biological Activity: No direct data exist for the target compound, but related thietane derivatives show promise in targeting serotonin/norepinephrine transporters (e.g., Duloxetine intermediates in ).

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